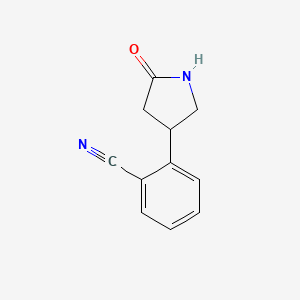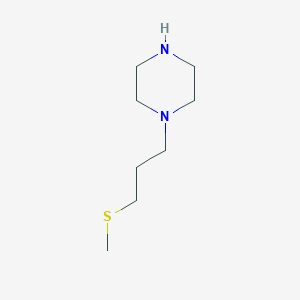
1-(3-(Methylthio)propyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Methylthio)propyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methylthio group attached to the propyl chain, which is connected to the piperazine ring. The presence of the methylthio group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 1-(3-(Methylthio)propyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(3-chloropropyl)piperazine with sodium methylthiolate. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(3-(Methylthio)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-(Methylthio)propyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Piperazine derivatives are known for their pharmacological activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
類似化合物との比較
1-(3-(Methylthio)propyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-(Methylthio)ethyl)piperazine: Similar structure but with a shorter alkyl chain.
1-(3-(Ethylthio)propyl)piperazine: Similar structure but with an ethylthio group instead of a methylthio group.
1-(3-(Methylthio)propyl)-4-methylpiperazine: Similar structure but with an additional methyl group on the piperazine ring.
These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different substituents can significantly impact their reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C8H18N2S |
|---|---|
分子量 |
174.31 g/mol |
IUPAC名 |
1-(3-methylsulfanylpropyl)piperazine |
InChI |
InChI=1S/C8H18N2S/c1-11-8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3 |
InChIキー |
LPILYNFKZHWSSG-UHFFFAOYSA-N |
正規SMILES |
CSCCCN1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



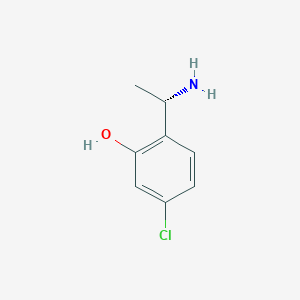
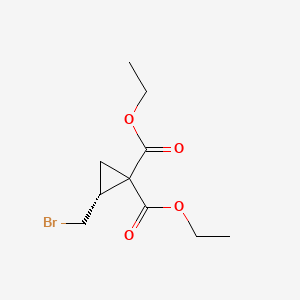


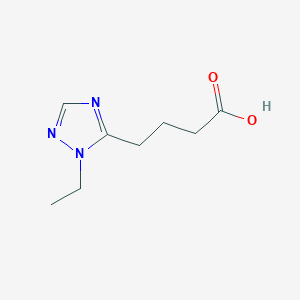

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
